molecular formula C14H17FO3 B1319022 Ethyl-6-(4-fluorophenyl)-6-oxohexanoate CAS No. 327189-51-5

Ethyl-6-(4-fluorophenyl)-6-oxohexanoate

Cat. No.: B1319022
CAS No.: 327189-51-5
M. Wt: 252.28 g/mol
InChI Key: NCJFYIZGCBLMAJ-UHFFFAOYSA-N
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Description

Ethyl-6-(4-fluorophenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a hexanoate backbone

Scientific Research Applications

Ethyl-6-(4-fluorophenyl)-6-oxohexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-6-(4-fluorophenyl)-6-oxohexanoate typically involves the esterification of 6-(4-fluorophenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl-6-(4-fluorophenyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of 6-(4-fluorophenyl)-6-oxohexanoic acid.

    Reduction: Formation of 6-(4-fluorophenyl)-6-hydroxyhexanoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of Ethyl-6-(4-fluorophenyl)-6-oxohexanoate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl-6-(4-fluorophenyl)-6-oxohexanoate can be compared with other similar compounds such as:

  • Ethyl-6-(4-chlorophenyl)-6-oxohexanoate
  • Ethyl-6-(4-bromophenyl)-6-oxohexanoate
  • Ethyl-6-(4-methylphenyl)-6-oxohexanoate

Uniqueness: The presence of the fluorine atom in this compound imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 6-(4-fluorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJFYIZGCBLMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592565
Record name Ethyl 6-(4-fluorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327189-51-5
Record name Ethyl 6-(4-fluorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of fluorobenzene (37.3 g) and adipic acid monoethyl ester chloride (18.0 g) was added gradually aluminum chloride (26.6 g) with stirring under ice-cooling, and the resulting mixture was stirred at room temperature for 2 hours. The reaction mixture was poured into ice water (500 ml) and extracted with diethyl ether (200 ml×2). The organic layer was washed with a 10% aqueous solution of sodium hydrogen carbonate (200 ml), dried over anhydrous magnesium sulfate, and concentrated to give ethyl 6-(4-fluorophenyl)-6-oxohexanoate as an oil (14.1 g, 57%).
Quantity
37.3 g
Type
reactant
Reaction Step One
Name
adipic acid monoethyl ester chloride
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Three

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